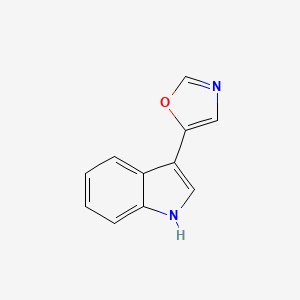

5-(1H-Indol-3-yl)oxazole

Description

IUPAC Nomenclature and Systematic Classification

The compound this compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The official IUPAC name is 5-(1H-indol-3-yl)-1,3-oxazole, which precisely describes the connectivity between the indole and oxazole moieties. The Chemical Abstracts Service has assigned the registry number 120191-50-6 to this specific compound, providing a unique identifier for database searches and chemical documentation.

The systematic classification places this compound within the broader category of heterocyclic aromatic organic compounds, specifically as a member of the azole family containing both nitrogen and oxygen heteroatoms. The indole portion contributes to the bicyclic aromatic character, while the oxazole ring provides additional heteroaromatic properties. This dual heterocyclic nature classifies the compound as a benzopyrrole-oxazole conjugate system, representing a significant structural motif in natural product chemistry and pharmaceutical research.

Alternative nomenclature systems recognize several synonymous names for this compound, including 3-(1,3-Oxazol-5-yl)-1H-indole and 5-(3-indolyl)oxazole. These variations reflect different approaches to naming the compound based on which ring system is considered the primary structural unit. The systematic naming convention consistently identifies the oxazole ring as bearing the substituent at the 5-position, while the indole ring carries the oxazole moiety at the 3-position.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is C₁₁H₈N₂O, representing a compact heterocyclic structure with a molecular weight of 184.198 atomic mass units. The monoisotopic mass has been precisely determined as 184.063663 daltons, providing accurate mass spectral identification parameters. This molecular composition reflects the fusion of an indole core (C₈H₇N) with an oxazole ring (C₃HNO), connected through a direct carbon-carbon bond between the heterocyclic systems.

The structural formula reveals significant conjugation throughout the molecular framework, with the indole benzene ring, pyrrole ring, and oxazole ring all participating in an extended π-electron system. The InChI string InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)9(5-13-10)11-6-12-7-14-11/h1-7,13H provides a systematic representation of the molecular connectivity. The corresponding SMILES notation C1=CC=C2C(=C1)C(=CN2)C3=CN=CO3 offers a simplified linear representation suitable for computational applications.

Structural isomerism considerations reveal multiple possible connectivity patterns between indole and oxazole units. The specific compound this compound represents one distinct isomer where the oxazole ring connects to the indole at the 3-position. Alternative isomers include 5-(1H-indol-5-yl)-1,3-oxazole, where the connection occurs at the 5-position of the indole ring. These positional isomers exhibit different electronic properties and potentially distinct biological activities, highlighting the importance of precise structural identification.

Crystallographic Analysis and Hirshfeld Surface Studies

While specific crystallographic data for this compound itself is limited in the available literature, related indole-oxazole compounds provide valuable insights into the typical crystal packing patterns and intermolecular interactions exhibited by this structural class. Crystal structure analyses of similar compounds reveal characteristic hydrogen bonding patterns involving the indole nitrogen-hydrogen group and the oxazole nitrogen and oxygen atoms.

Hirshfeld surface analysis methodologies have been successfully applied to related oxazole-containing compounds, providing detailed understanding of intermolecular contact contributions. For compounds containing both indole and oxazole moieties, typical Hirshfeld surface studies reveal that hydrogen-hydrogen contacts constitute the largest contribution to surface interactions, typically accounting for 25-30% of all intermolecular contacts. Nitrogen-hydrogen and hydrogen-nitrogen interactions represent another significant component, often contributing 20-25% of the total surface contacts.

The crystal packing of indole-oxazole compounds generally involves formation of layered structures through combination of hydrogen bonding and π-π stacking interactions. The planar nature of both the indole and oxazole ring systems facilitates offset π-stacking arrangements between molecules in adjacent layers, with typical interplanar distances ranging from 3.4 to 3.7 angstroms. These supramolecular arrangements contribute to the overall stability of the crystalline phase and influence the physical properties of the solid material.

Molecular geometry analysis indicates that the indole and oxazole rings in related compounds typically adopt near-coplanar orientations, with dihedral angles generally less than 20 degrees. This planar arrangement maximizes conjugation between the ring systems and contributes to the overall electronic properties of the molecule. The C-C bond connecting the heterocyclic systems exhibits typical aromatic character with bond lengths consistent with partial double bond character.

Spectroscopic Characterization (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound and related derivatives. Proton NMR analysis of indole-oxazole compounds typically reveals characteristic chemical shift patterns that reflect the electronic environment of each aromatic system. The indole NH proton generally appears as a broad singlet in the range of 11.5-12.5 ppm in DMSO-d₆, indicating strong deshielding due to the aromatic environment and potential hydrogen bonding.

The oxazole proton signals appear in distinct regions of the NMR spectrum, with the C2-H proton of the oxazole ring typically resonating around 8.0-8.5 ppm. The indole aromatic protons exhibit characteristic multipicity patterns, with the C2-H proton appearing around 8.1-8.2 ppm and the remaining aromatic protons distributed between 7.1-7.6 ppm. Carbon-13 NMR spectroscopy reveals the quaternary carbon atoms and provides confirmation of the aromatic carbon framework connectivity.

| NMR Chemical Shifts for Indole-Oxazole Derivatives |

|---|

| Indole NH: 11.5-12.5 ppm (broad singlet) |

| Oxazole C2-H: 8.0-8.5 ppm |

| Indole C2-H: 8.1-8.2 ppm |

| Aromatic protons: 7.1-7.6 ppm |

Infrared spectroscopy of this compound derivatives shows characteristic absorption bands that confirm the presence of both heterocyclic systems. The indole NH stretching vibration typically appears around 3300-3400 cm⁻¹, while the aromatic C=C and C=N stretching vibrations occur in the fingerprint region between 1400-1600 cm⁻¹. The oxazole ring contributes additional characteristic frequencies related to the C=N and C-O stretching modes.

Ultraviolet-visible absorption spectroscopy reveals the extended conjugation present in the indole-oxazole system. Related compounds exhibit absorption maxima typically in the range of 250-350 nm, with the exact position dependent on the substitution pattern and electronic effects. Many indole-oxazole derivatives demonstrate fluorescence properties, with emission wavelengths often occurring in the blue region of the visible spectrum. These photophysical properties make such compounds potentially useful as fluorescent probes or materials for optoelectronic applications.

| UV-Vis and Fluorescence Properties |

|---|

| Absorption maximum: 250-350 nm |

| Fluorescence emission: Blue region |

| Quantum yields: Variable with substitution |

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns characteristic of the indole-oxazole structure. The molecular ion peak appears at m/z 184 for the unsubstituted compound, with typical fragmentation involving loss of the oxazole ring or cleavage at the connecting bond between the heterocyclic systems. High-resolution mass spectrometry enables precise mass determination, facilitating elemental composition confirmation and structural verification.

Gas chromatography-mass spectrometry analysis of this compound derivatives has been documented, providing retention time data and characteristic fragmentation patterns useful for analytical identification. The compound exhibits sufficient volatility for gas chromatographic analysis under appropriate temperature conditions, making this technique viable for quantitative analysis and purity assessment.

Properties

IUPAC Name |

5-(1H-indol-3-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)9(5-13-10)11-6-12-7-14-11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGVTWJUSLDERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479298 | |

| Record name | 1H-Indole, 3-(5-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120191-50-6 | |

| Record name | 1H-Indole, 3-(5-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Indol-3-yl)oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of indole-3-carboxaldehyde with an α-amino ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazole ring.

Another method involves the use of tosylmethylisocyanide (TosMIC) in a van Leusen reaction, where the indole derivative reacts with TosMIC to form the oxazole ring under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Indol-3-yl)oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the oxazole ring.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Oxidized oxazole derivatives.

Reduction: Reduced oxazole derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Biological Activities

5-(1H-Indol-3-yl)oxazole derivatives have been extensively studied for their biological properties, including anticancer, antifungal, and neuroprotective activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound compounds. For instance, a series of novel 7-substituted 5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives were synthesized and evaluated for cytotoxicity against various human cancer cell lines, including colon and lung cancers. Some compounds exhibited potent anticancer activity comparable to established drugs like doxorubicin .

Antifungal Activity

Zhang et al. reported the synthesis of several this compound derivatives that demonstrated broad-spectrum antifungal activity against plant pathogens. The most promising candidates were selected for further structural optimization and biological testing .

Neuroprotective Effects

A small library of 5-(1H-indol-3-yl)methyl-1,3,4-oxadiazoles was screened for protective effects against oxidative stress in models of Friedreich's ataxia. Compounds showed significant neuroprotective effects in vitro and in vivo, enhancing cell survival under oxidative stress conditions .

Synthetic Methodologies

The synthesis of this compound has been achieved through various methods, including one-pot multicomponent reactions and the van Leusen reaction.

Van Leusen Reaction

The van Leusen reaction is a well-established method for synthesizing oxazoles. This method involves the reaction of indole derivatives with isocyanides to form oxazoles efficiently. The reaction conditions can be optimized to yield high purity products with good yields .

One-Pot Multicomponent Reactions

One-pot synthesis techniques have been developed to streamline the production of this compound derivatives. These methods allow for the simultaneous formation of multiple bonds in a single reaction vessel, significantly reducing the time and resources required for synthesis .

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated a series of this compound derivatives against human colon cancer cell lines (HCT-116). The results indicated that certain compounds had superior cytotoxic effects compared to doxorubicin, highlighting their potential as novel anticancer agents .

Case Study 2: Antifungal Screening

In another investigation, a range of synthesized 5-(1H-Indol-3-yl)oxazoles was tested against fungal pathogens. The study found that several compounds exhibited significant antifungal activity, leading to further exploration into their mechanisms of action and potential applications in agriculture .

Data Tables

Mechanism of Action

The mechanism of action of 5-(1H-Indol-3-yl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or modulate receptor activity to produce anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Indole: A parent compound with a similar structure but lacking the oxazole ring.

Oxazole: A parent compound with a similar structure but lacking the indole ring.

Indole-3-carboxaldehyde: A precursor in the synthesis of 5-(1H-Indol-3-yl)oxazole.

Tosylmethylisocyanide (TosMIC): A reagent used in the synthesis of oxazole derivatives.

Uniqueness

This compound is unique due to its combination of indole and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its parent compounds.

Biological Activity

5-(1H-Indol-3-yl)oxazole is a heterocyclic compound that integrates the structural characteristics of indole and oxazole rings, leading to unique chemical and biological properties. This article explores its biological activities, particularly its potential as an anticancer agent and its other therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic indole structure fused with a five-membered oxazole ring. This combination allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

1. Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, a study evaluated its effects on Huh7 (liver), MCF7 (breast), and HCT116 (colon) cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that certain derivatives showed potent cytotoxic effects, with IC50 values ranging from 0.7 to 35.2 µM, suggesting selective activity against cancer cells compared to normal cells .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Huh7 IC50 (µM) | MCF7 IC50 (µM) | HCT116 IC50 (µM) |

|---|---|---|---|

| 5a | 2.3 | >40 | 4.7 |

| 5r | >40 | >40 | 3.8 |

| DOXO | 0.22 | 0.14 | 0.23 |

| 5-FU | 21.0 | 14.1 | 18.4 |

| Sorafenib | 6.5 | 14.6 | 11.0 |

This table highlights the comparative efficacy of the compound against established chemotherapeutics such as doxorubicin and sorafenib, emphasizing its potential as a novel anticancer agent.

The mechanism by which this compound exerts its anticancer effects involves cell cycle arrest and modulation of cyclin-dependent kinases (CDKs). For example, treatment with this compound resulted in significant decreases in CDK4 levels in treated cells, indicating a disruption of the cell cycle progression .

Other Biological Activities

Beyond its anticancer properties, research has shown that derivatives of this compound also exhibit:

- Antimicrobial Activity : Some studies have reported the efficacy of indole derivatives against various bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation markers in vitro.

- Antioxidant Properties : Certain derivatives have shown promise in scavenging free radicals, contributing to their therapeutic potential.

Case Studies

A notable case study involved synthesizing novel indole-isoxazole hybrids that were evaluated for their biological activities. These compounds demonstrated not only cytotoxicity against cancer cell lines but also favorable bioavailability profiles according to Lipinski's rule of five, suggesting their viability for further development as therapeutic agents .

Future Directions

The ongoing research into the biological activities of this compound suggests several avenues for future exploration:

- Optimization of Derivatives : Continued synthesis and evaluation of new derivatives may enhance potency and selectivity.

- In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for assessing therapeutic efficacy and safety.

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological activities will aid in the rational design of new compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(1H-Indol-3-yl)oxazole derivatives?

- The most common method involves Van Leusen's oxazole synthesis using TosMIC (p-toluenesulfonylmethyl isocyanide) and potassium carbonate in methanol under reflux conditions. This approach is adaptable to aromatic aldehydes for introducing substituents at the oxazole ring . For indole-oxazole hybrids, coupling reactions (e.g., with indole-3-carboxaldehyde) using ceric ammonium nitrate (CAN) as a catalyst in PEG at 80°C are effective . Characterization typically relies on 1H/13C NMR, HRMS, and IR spectroscopy to confirm structure and purity .

Q. How are spectroscopic techniques employed to characterize this compound derivatives?

- 1H NMR is critical for identifying indole NH protons (δ ~10–12 ppm) and oxazole ring protons (δ ~7–8 ppm). 13C NMR distinguishes oxazole carbons (C2: ~150 ppm; C4/C5: ~125–140 ppm) from indole carbons. HRMS validates molecular formulas, while IR spectroscopy confirms functional groups (e.g., C=O stretches in ester derivatives at ~1700 cm⁻¹) . For stereochemical analysis, Mosher ester derivatization is used to assign absolute configurations .

Q. What are the key solubility and stability considerations for handling this compound compounds?

- These compounds often exhibit poor aqueous solubility due to aromatic stacking. Common solvents include DMSO, methanol, and chloroform. Stability studies under varying pH and temperature are recommended, as oxazole rings may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can synthetic routes be optimized for high-yield production of this compound analogs?

- Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and improves yields (up to 96%) for derivatives like methyl[5-(1H-Indol-3-yl)-1,3-oxazol-2-yl]acetate. Iodine-mediated cyclization in DMSO at 110°C efficiently generates oxazole-indole hybrids using L-threonine as a chiral auxiliary . For regioselective modifications, Pd-catalyzed C-H arylation enables direct functionalization of oxazole rings with aryl halides .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Discrepancies in bioactivity (e.g., 5-LOX inhibition vs. anticonvulsant effects) may arise from assay conditions or substituent effects. Dose-response studies (e.g., IC₅₀ determination) and molecular docking (using X-ray/NMR-derived protein structures) clarify target specificity . For example, S-alkylated derivatives show enhanced 5-LOX inhibition due to hydrophobic interactions with the enzyme’s active site .

Q. How are structure-activity relationships (SARs) analyzed for oxazole-indole hybrids?

- Systematic substituent scanning at the indole C3 and oxazole C5 positions reveals trends. Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the oxazole improve 5-LOX inhibition by 2–3-fold, while bulky indole substituents reduce CNS permeability . QSAR models incorporating logP, polar surface area, and H-bond donors predict bioavailability .

Q. What advanced methods validate the biological mechanisms of this compound derivatives?

- In vivo models (e.g., MES-induced seizures in rodents) assess anticonvulsant efficacy, while enzyme inhibition assays (e.g., 5-LOX in human leukocytes) quantify anti-inflammatory activity. Metabolite profiling via LC-MS identifies active intermediates and degradation pathways .

Q. How are stereochemical challenges addressed in synthesizing chiral this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.